molecular formula C14H9Cl3INO2 B5161573 3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide

3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide

Cat. No. B5161573
M. Wt: 456.5 g/mol
InChI Key: CPASXJLXSVPBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research due to its various applications in the field of biomedical research. This compound has been synthesized using various methods and has been found to exhibit biochemical and physiological effects that make it useful for laboratory experiments.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide involves the inhibition of enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is involved in DNA repair and its inhibition leads to the accumulation of DNA damage, which is toxic to cancer cells. Tankyrase is involved in the regulation of telomere length and its inhibition leads to the activation of the DNA damage response pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide include the inhibition of cancer cell growth and proliferation, induction of DNA damage, and activation of the DNA damage response pathway. This compound has also been found to exhibit neuroprotective effects in the study of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide in laboratory experiments include its ability to inhibit the activity of enzymes that are involved in cancer cell growth and proliferation. This compound has also been found to exhibit neuroprotective effects, which make it useful in the study of neurodegenerative diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

For the study of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide include the investigation of its potential use in combination with other drugs for the treatment of cancer. This compound has also shown promise in the study of neurodegenerative diseases, and further research is needed to determine its potential therapeutic applications in this field. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide can be achieved through various methods. One of the most common methods involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-chlorobenzoyl chloride. This intermediate is then reacted with 2-chloro-4-iodoaniline in the presence of a base such as potassium carbonate to give the final product.

Scientific Research Applications

3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide has various applications in scientific research. It has been widely used in the study of cancer biology due to its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been used in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3INO2/c1-21-13-10(16)4-7(5-11(13)17)14(20)19-12-3-2-8(18)6-9(12)15/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPASXJLXSVPBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.